1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol
Overview
Description
1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol is a fluorinated organic compound with the molecular formula C13H7F9O2 and a molecular weight of 366.18 g/mol. This compound is characterized by the presence of multiple fluorine atoms, a phenyl group, and hydroxyl groups, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol typically involves the reaction of fluorinated precursors under controlled conditions. One common method includes the use of hexafluoropropylene oxide and phenylacetylene in the presence of a strong base, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne group can be reduced to form alkenes or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism of action of 1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol involves its interaction with molecular targets through its fluorinated and hydroxyl groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, depending on the context of its use. The compound’s high electronegativity and unique structural features allow it to participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A fluorinated alcohol with similar properties but a simpler structure.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another fluorinated alcohol with a methyl group instead of a phenyl group
Uniqueness
1,1,1,6,6,6-Hexafluoro-5-phenyl-2-(trifluoromethyl)hex-3-yne-2,5-diol is unique due to its combination of a phenyl group, multiple fluorine atoms, and hydroxyl groups, which confer distinct chemical and physical properties. These features make it particularly valuable in applications requiring high thermal stability, chemical resistance, and specific reactivity patterns .
Properties
IUPAC Name |
1,1,1,6,6,6-hexafluoro-2-phenyl-5-(trifluoromethyl)hex-3-yne-2,5-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F9O2/c14-11(15,16)9(23,8-4-2-1-3-5-8)6-7-10(24,12(17,18)19)13(20,21)22/h1-5,23-24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOGGFTPFAJRZEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C(F)(F)F)(C(F)(F)F)O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F9O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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